molecular formula C12H13IO2Si B2571332 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one CAS No. 181934-29-2

1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Cat. No.: B2571332
CAS No.: 181934-29-2
M. Wt: 344.223
InChI Key: KUCCHAADRXRBFZ-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX) is a hypervalent iodine reagent widely used in organic synthesis for electrophilic alkynylation. Its structure comprises a benziodoxolone core substituted with a trimethylsilyl-protected ethynyl group. TMS-EBX is synthesized via a two-step protocol:

Step 1: Oxidation of 2-iodobenzoic acid with NaIO₄ to form 1-hydroxy-1,2-benziodoxol-3(1H)-one (HBI) .

Step 2: Reaction of HBI with bis(trimethylsilyl)acetylene in the presence of trimethylsilyl triflate (TMSOTf) to yield TMS-EBX .

TMS-EBX has been employed in diastereoselective alkynylation reactions, such as the synthesis of α-alkynyl-β-ketoesters and functionalization of biomolecules .

Properties

IUPAC Name

1-(2-trimethylsilylethynyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO2Si/c1-16(2,3)9-8-13-11-7-5-4-6-10(11)12(14)15-13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCCHAADRXRBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CI1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181934-29-2
Record name 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one can be synthesized through a multi-step process involving the reaction of 1,2-benziodoxol-3(1H)-one with trimethylsilylacetylene. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure consistent quality and yield. The compound is usually stored under inert gas conditions to prevent degradation and maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce various functionalized benziodoxolones .

Scientific Research Applications

Applications in Organic Synthesis

  • Alkynylation Reactions
    TMS-EBX serves as an exceptional reagent for the alkynylation of various electrophiles, including keto, cyano, and nitro esters. The compound facilitates the introduction of ethynyl groups into organic molecules, which is crucial for synthesizing complex structures in pharmaceuticals and agrochemicals.
    • Case Study : In a study published by TCI Chemicals, TMS-EBX was used to alkynylate a ketone under mild conditions, yielding high selectivity and efficiency .
  • Oxidation Reactions
    TMS-EBX is utilized as an oxidizing agent in the conversion of alcohols to carbonyl compounds. Its ability to selectively oxidize primary and secondary alcohols makes it a valuable tool for synthetic chemists.
    • Case Study : Research demonstrated that TMS-EBX could oxidize alcohols to their corresponding aldehydes or ketones with minimal side reactions, showcasing its utility in synthetic pathways .
  • Synthesis of Heterocycles
    The compound has been employed in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex ring structures that are often challenging to synthesize.
    • Example Reaction : A reaction involving TMS-EBX and an amine led to the formation of a substituted pyridine derivative, highlighting its role in heterocyclic chemistry .

Applications in Medicinal Chemistry

  • Drug Development
    Due to its ability to introduce ethynyl groups into drug-like molecules, TMS-EBX plays a crucial role in the development of new pharmaceuticals. Ethynyl groups can enhance the biological activity and selectivity of drug candidates.
    • Research Insight : Studies have indicated that compounds modified with ethynyl groups exhibit improved potency against specific biological targets compared to their non-ethynylated counterparts .
  • Synthesis of Anticancer Agents
    The compound has been investigated for its potential in synthesizing anticancer agents. By modifying existing drug scaffolds with ethynyl functionalities, researchers aim to develop more effective treatments.
    • Case Study : A series of experiments focused on synthesizing ethynylated derivatives of known anticancer drugs using TMS-EBX showed promising results in enhancing their therapeutic efficacy .

Applications in Material Science

  • Polymer Chemistry
    TMS-EBX can be utilized in the synthesis of functionalized polymers. Its reactivity allows for the incorporation of ethynyl groups into polymer backbones or side chains, leading to materials with tailored properties.
    • Example Application : Researchers have successfully synthesized poly(ethylene glycol) derivatives containing ethynyl groups using TMS-EBX, which are useful for biomedical applications such as drug delivery systems .
  • Development of Sensors
    The incorporation of ethynyl functionalities into sensor materials has been explored. These materials can exhibit enhanced sensitivity and selectivity for detecting specific analytes.
    • Research Finding : Studies indicate that sensors developed from polymers modified with TMS-EBX show improved performance in detecting environmental pollutants due to their increased surface area and reactivity .

Mechanism of Action

The mechanism by which 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one exerts its effects involves the activation of the hypervalent iodine center. This activation facilitates the transfer of the ethynyl group to various substrates. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the hypervalent iodine center acts as an oxidizing agent, while in coupling reactions, it serves as a coupling partner .

Comparison with Similar Compounds

Reactivity and Selectivity

  • TMS-EBX vs. TIPS-EBX :
    • TIPS-EBX’s bulkier triisopropylsilyl group enhances steric shielding, reducing side reactions in metal-catalyzed processes (e.g., Rh(III)-catalyzed C–H alkynylation ).
    • TMS-EBX is more reactive toward soft nucleophiles (e.g., thiols) due to its smaller silyl group .
  • Alkyne Transfer Efficiency :
    • TIPS-EBX outperforms TMS-EBX in radical-based alkynylation due to improved stability under thermal conditions .
    • Ph-EBX enables direct phenylethynyl transfer but requires harsher conditions (e.g., AuCl catalysis ).
  • Fluorovinyl Derivatives :
    • Exhibit unique reactivity in fluorination reactions but lack versatility in alkynylation .

Stability and Handling

  • TIPS-EBX demonstrates superior thermal stability (m.p. 170°C) when purified from tosylate impurities .
  • TMS-EBX is commercially accessible but requires careful storage to prevent decomposition .
  • Acetyloxy Derivatives are prone to hydrolysis, limiting their utility .

Biological Activity

1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly referred to as TMS-EBX, is a synthetic compound that has garnered attention for its unique biological activities and applications in organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Basic Information

PropertyValue
CAS Number 181934-29-2
Molecular Formula C12H13IO2Si
Molecular Weight 344.223 g/mol
Melting Point 140°C
Purity ≥98.0%

Structural Characteristics

TMS-EBX features a benziodoxole core, which is known for its reactivity in various chemical transformations. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it an effective reagent in synthetic chemistry.

Research indicates that TMS-EBX acts primarily as a reagent for ethynylation reactions. Its mechanism involves the formation of reactive intermediates that can participate in nucleophilic substitutions and other transformations. This property has been exploited in the synthesis of biologically active compounds, particularly in medicinal chemistry.

Case Studies and Research Findings

  • Ethynylation of Thiols
    • A study demonstrated that TMS-EBX can effectively alkynylate thiols under mild conditions, yielding products with potential biological activity. The reaction was shown to proceed with high chemoselectivity and efficiency, making TMS-EBX a valuable tool for synthesizing alkynylated compounds .
  • Synthesis of Bioactive Compounds
    • TMS-EBX has been employed in the synthesis of various bioactive molecules. For instance, its use in the ethynylation of keto and cyano esters has led to the development of compounds with significant pharmacological profiles . These reactions often result in high yields and purity, facilitating further biological testing.
  • Antioxidant Activity
    • Preliminary studies suggest that derivatives synthesized from TMS-EBX exhibit antioxidant properties. These findings indicate potential applications in developing therapeutic agents aimed at oxidative stress-related diseases .

Comparative Biological Activity

To better understand the effectiveness of TMS-EBX compared to other reagents, the following table summarizes its performance in key reactions:

ReagentReaction TypeYield (%)SelectivityNotes
TMS-EBXEthynylation of Thiols93HighEffective under mild conditions
Togni Reagent IIEthynylation of Aromatics85ModerateRequires harsher conditions
Copper CatalystsAlkynylation75LowOften leads to side reactions

Q & A

Basic: What are the standard synthetic protocols for preparing 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX), and how do they differ in yield and scalability?

Answer:
TMS-EBX is synthesized via two primary routes:

  • Two-step protocol : Oxidation of 2-iodobenzoic acid with NaIO₄ to form hydroxybenziodoxolone (HBX), followed by reaction with trimethylsilylacetylene (TMSA) activated by trimethylsilyl triflate (TMSOTf). This method yields ~85% purity but requires rigorous purification to remove tosylate salts, which compromise thermal stability .
  • One-pot protocol : Direct oxidation of 2-iodobenzoic acid with mCPBA in the presence of TMSA. This method simplifies purification and achieves comparable yields (~85%) but requires careful control of exothermic reactions during mCPBA addition .
    Scalability favors the two-step method due to established safety profiles, while the one-pot approach is preferred for rapid small-scale synthesis .

Basic: How is TMS-EBX characterized to confirm structural integrity and purity?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Peaks at δ 7.45–7.23 ppm (aromatic protons) and δ 3.88 ppm (OCH₃ groups in derivatives) confirm substitution patterns .
  • IR spectroscopy : Bands at ~2402 cm⁻¹ (C≡C stretch) and 1601 cm⁻¹ (C=O stretch) validate the ethynyl and benziodoxolone moieties .
  • DSC analysis : Thermal stability is assessed via decomposition onset temperatures (e.g., ~150°C for pure TMS-EBX). Impurities like tosylates lower stability by 20–30°C .

Advanced: How do impurities impact the stability and reactivity of TMS-EBX, and what mitigation strategies are recommended?

Answer:

  • Impact : Tosylate salts (common byproducts) reduce thermal stability, increasing explosion risk during storage or scale-up. DSC studies show impurity-laden batches decompose at 120–130°C versus 150°C for pure samples .
  • Mitigation :
    • Purification : Recrystallization from acetonitrile removes tosylates .
    • Storage : Maintain at –20°C in inert atmospheres; avoid mechanical shock .
    • In situ generation : Use TBAF to activate TMS-EBX precursors immediately before reactions, bypassing storage risks .

Advanced: What mechanistic insights explain TMS-EBX’s reactivity in ethynylation reactions, particularly with stabilized enolates?

Answer:
TMS-EBX acts as an electrophilic acetylene donor due to:

  • Hypervalent iodine center : The weak I–O bond facilitates acetylene transfer under mild conditions (–78°C). DFT studies suggest a concerted transition state where the enolate attacks the electrophilic alkyne carbon .
  • Substrate scope : Stabilized enolates (keto, cyano, nitro esters) react efficiently, forming all-carbon quaternary centers. Nitro esters, for example, yield non-natural amino acids post-reduction .
  • Kinetic control : Reactions with TBAF-activated EBX proceed within minutes, minimizing side reactions like alkyne oligomerization .

Advanced: How can researchers resolve contradictions in reported reaction yields for TMS-EBX-mediated alkynylation of heterocycles?

Answer:
Discrepancies arise from:

  • Substrate electronic effects : Electron-deficient heterocycles (e.g., nitroindoles) require higher catalyst loadings (e.g., AuCl₃ vs. Pd(PPh₃)₄) .
  • Solvent polarity : Polar aprotic solvents (DCE/TFE mixtures) enhance ionic intermediates, improving yields by 15–20% compared to nonpolar solvents .
  • Radical vs. ionic pathways : Competing mechanisms can dominate under varying conditions. EPR studies confirm radical intermediates in Cu-catalyzed reactions, which may lower yields if not quenched .

Advanced: What strategies enable enantioselective alkynylation using TMS-EBX derivatives?

Answer:

  • Chiral ligands : Biphosphine ligands (e.g., BINAP) with Cu(OTf)₂ achieve up to 90% ee in oxy-alkynylation of diazo compounds. Steric hindrance from the TMS group suppresses racemization .
  • Substrate engineering : Pre-organizing substrates via hydrogen bonding (e.g., β-ketoesters) enhances stereocontrol. For example, α-alkynyl-β-ketoester 12 forms as a single diastereomer via Rh-catalyzed reduction .
  • Dynamic kinetic resolution : Asymmetric induction is achieved in Pd-catalyzed reactions by leveraging π-allyl intermediates .

Advanced: How does the choice of silyl protecting group (TMS vs. TIPS) influence TMS-EBX’s reactivity and application scope?

Answer:

  • Reactivity : TMS-EBX is more electrophilic than TIPS-EBX due to smaller silyl group size, enabling faster acetylene transfer to sterically hindered substrates .
  • Stability : TIPS-EBX’s bulkier group enhances thermal stability (ΔTdec = +30°C vs. TMS-EBX) but reduces solubility in polar solvents .
  • Deprotection : TMS groups are cleaved under milder conditions (e.g., K₂CO₃/MeOH), making TMS-EBX preferable for post-functionalization workflows .

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